6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)hexanamide
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Overview
Description
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)hexanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalimide group and a tetramethylpiperidine moiety, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)hexanamide typically involves the following steps:
Formation of the Phthalimide Group: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under controlled conditions.
Introduction of the Hexanamide Chain: The hexanamide chain is introduced through a series of reactions involving hexanoic acid derivatives and appropriate coupling agents.
Attachment of the Tetramethylpiperidine Moiety: The tetramethylpiperidine moiety is attached using a nucleophilic substitution reaction, where the piperidine derivative reacts with an activated intermediate of the hexanamide chain.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.
Purification Techniques: Employing advanced purification techniques like chromatography and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific sites within the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)hexanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting gene expression patterns to regulate biological functions.
Comparison with Similar Compounds
Similar Compounds
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid: Lacks the tetramethylpiperidine moiety, resulting in different chemical properties.
N-(2,2,6,6-tetramethylpiperidin-4-yl)hexanamide: Does not contain the phthalimide group, leading to distinct reactivity.
Uniqueness
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)hexanamide is unique due to the presence of both the phthalimide and tetramethylpiperidine moieties, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C23H33N3O3 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)hexanamide |
InChI |
InChI=1S/C23H33N3O3/c1-22(2)14-16(15-23(3,4)25-22)24-19(27)12-6-5-9-13-26-20(28)17-10-7-8-11-18(17)21(26)29/h7-8,10-11,16,25H,5-6,9,12-15H2,1-4H3,(H,24,27) |
InChI Key |
JTNFNKXAWURFAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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